molecular formula C10H13FO2 B7968062 1-(3-Fluoro-6-methoxyphenyl)-2-propanol

1-(3-Fluoro-6-methoxyphenyl)-2-propanol

Cat. No.: B7968062
M. Wt: 184.21 g/mol
InChI Key: RGIYNNJMHXWMKP-UHFFFAOYSA-N
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Description

The Significance of Fluorinated and Methoxylated Aryl Alcohol Structures in Contemporary Organic Chemistry

The introduction of fluorine atoms and methoxy (B1213986) groups into aryl alcohol frameworks can profoundly influence the molecule's physical, chemical, and biological properties. Fluorine, with its high electronegativity, can alter the acidity of the alcohol, modulate lipophilicity, and block metabolic pathways, making fluorinated compounds valuable in the design of pharmaceuticals and agrochemicals. cas.cn The presence of fluorine can confer unique properties to organic molecules, impacting their chemical and biological activities. cas.cn Fluorinated alcohols, in particular, are recognized as powerful tools in organic synthesis due to their high polarity, low nucleophilicity, and strong hydrogen-bond donating character. researchgate.net These properties make them effective as solvents and promoters for a variety of chemical transformations. researchgate.net

Similarly, the methoxy group, an electron-donating substituent, can influence the reactivity of the aromatic ring and participate in hydrogen bonding. nih.gov In biological systems, O-methylation is a key reaction in the biosynthesis of important compounds like lignols. wikipedia.org The strategic placement of methoxy groups is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of drug candidates. semanticscholar.org The combination of both fluoro and methoxy substituents on an aryl ring, as seen in 1-(3-Fluoro-6-methoxyphenyl)-2-propanol, creates a unique electronic environment that can lead to novel reactivity and biological activity.

Contextualization of the 2-Propanol Scaffold in Fine Chemical Synthesis and Related Disciplines

The 2-propanol unit is a fundamental building block in organic synthesis. wikipedia.org Its secondary alcohol functionality provides a versatile handle for a wide range of chemical transformations, including oxidation to ketones, esterification, and etherification. Aryl-2-propanols, in particular, are common intermediates in the synthesis of more complex molecules. For instance, 2-phenyl-2-propanol (B165765) serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs. nbinno.com The presence of the 2-propanol moiety in this compound suggests its potential utility as a precursor for the synthesis of a variety of fine chemicals and biologically active compounds.

Current Gaps and Future Directions in the Academic Investigation of this compound

A review of the current scientific literature reveals a significant gap in the specific investigation of this compound. While the individual components of its structure—the fluorinated and methoxylated aryl group and the 2-propanol scaffold—are well-studied in other contexts, there is a lack of dedicated research on this particular molecule.

Future research should focus on several key areas:

Synthesis: Development of efficient and stereoselective synthetic routes to obtain enantiomerically pure forms of this compound.

Chemical Reactivity: A thorough investigation of its reactivity, including oxidation, substitution, and derivatization reactions, to explore its potential as a synthetic intermediate.

Biological Screening: Evaluation of its biological activity in various assays to determine its potential as a lead compound for drug discovery, particularly in areas where fluorinated and methoxylated compounds have shown promise.

Material Science Applications: Exploration of its potential use in the synthesis of novel polymers or functional materials, leveraging the unique properties conferred by the fluoro and methoxy groups.

The following table provides a summary of the key properties of this compound, based on available data. nih.gov

PropertyValue
Molecular Formula C10H13FO2
Molecular Weight 184.21 g/mol
IUPAC Name 1-(3-fluoro-6-methoxyphenyl)propan-2-ol
CAS Number 775333-11-2
Structure A phenyl ring substituted with a fluorine atom at position 3 and a methoxy group at position 6, with a 2-hydroxypropyl group attached to position 1 of the ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(12)5-8-6-9(11)3-4-10(8)13-2/h3-4,6-7,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIYNNJMHXWMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 3 Fluoro 6 Methoxyphenyl 2 Propanol

Retrosynthetic Disconnection Analysis of the 1-(3-Fluoro-6-methoxyphenyl)-2-propanol Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.com For this compound, two primary disconnection strategies emerge, focusing on the key carbon-carbon and carbon-oxygen bonds that define its structure.

C-C Bond Disconnection: The most logical disconnection is at the C1-C2 bond of the propanol (B110389) side chain. This approach simplifies the molecule into two key fragments, or synthons: a nucleophilic methyl synthon (represented by a methyl organometallic reagent) and an electrophilic 1-(3-fluoro-6-methoxyphenyl)acetaldehyde synthon. The practical chemical equivalent (reagent) for the methyl synthon is typically a Grignard reagent like methylmagnesium bromide or an organolithium reagent. The acetaldehyde (B116499) precursor can be derived from the corresponding benzaldehyde. This leads to a key intermediate: 3-fluoro-6-methoxybenzaldehyde .

C-O Bond Disconnection (Functional Group Interconversion): An alternative disconnection involves a functional group interconversion (FGI) approach. amazonaws.com The secondary alcohol of the target molecule can be traced back to a ketone precursor via reduction. This disconnection points to 1-(3-fluoro-6-methoxyphenyl)acetone as a direct precursor. This ketone can then be further disconnected between the carbonyl carbon and the aromatic ring, leading back to the 3-fluoro-6-methoxyphenyl moiety and an acetone (B3395972) enolate equivalent.

These two disconnections highlight two principal synthetic pathways to the target molecule, which will be explored in the subsequent sections.

Convergent and Linear Synthesis Pathways for Aryl Propanols

The assembly of a molecule like this compound can be approached through either a linear or a convergent synthesis. chemistnotes.com

The synthesis of this compound lends itself well to a convergent approach, where the complex substituted aromatic aldehyde or ketone is prepared separately before the final steps to form the alcohol.

A primary method for constructing the carbon skeleton of secondary alcohols is the addition of an organometallic reagent to an aldehyde. byjus.comyoutube.com The Grignard reaction is a classic and highly effective example of this transformation. organic-chemistry.org

The synthesis would proceed via the reaction of 3-fluoro-6-methoxybenzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl). libretexts.org

Reaction Scheme:

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. youtube.com

This addition breaks the carbon-oxygen pi bond, forming a magnesium alkoxide intermediate. youtube.com

Subsequent acidic workup (e.g., with dilute HCl or NH₄Cl) protonates the alkoxide to yield the final secondary alcohol, this compound. libretexts.org

This method is highly reliable for forming secondary alcohols from aldehydes. libretexts.org The choice of solvent is crucial, with anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF) being standard, as Grignard reagents react readily with protic solvents like water. libretexts.org

An alternative and powerful strategy involves the reduction of a ketone precursor, specifically 1-(3-fluoro-6-methoxyphenyl)acetone . orgsyn.org This method separates the formation of the C-C bond from the formation of the alcohol. The ketone can be synthesized via methods such as the Friedel-Crafts acylation of a suitable aromatic precursor, though regioselectivity can be a challenge.

Once the ketone is obtained, it can be reduced to the desired secondary alcohol through several methods:

Chemical Reduction: This typically involves the use of metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (like methanol (B129727) or ethanol) is a mild and selective reagent for reducing ketones to secondary alcohols without affecting the aromatic ring or ether linkages. rsc.orgmdpi.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but offers less chemoselectivity.

Catalytic Hydrogenation: This method involves treating the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) are commonly used. libretexts.orglookchem.com Catalytic hydrogenation is an effective method for reducing aryl alkyl ketones. libretexts.org The conditions (pressure, temperature, catalyst choice) can be tuned to ensure the reduction of the ketone without affecting the aromatic ring. libretexts.orglookchem.com Asymmetric hydrogenation can also be achieved using chiral catalysts to produce specific enantiomers of the alcohol. nih.govmdpi.com

Table 1: Comparison of Reduction Methods for Aryl Ketones

MethodReagent/CatalystTypical ConditionsAdvantagesDisadvantages
Chemical ReductionSodium Borohydride (NaBH₄)Methanol or Ethanol, Room TempHigh selectivity for carbonyls, mild conditions, operational simplicity. rsc.orgmdpi.comStoichiometric reagent use, potential for side reactions if other reducible groups are present.
Catalytic HydrogenationH₂, Pd/C or PtO₂H₂ pressure (1 atm to high pressure), various solvents (Ethanol, Ethyl Acetate)Catalytic process (high atom economy), clean workup (filtration of catalyst). libretexts.orglookchem.comRequires specialized pressure equipment, potential for over-reduction or hydrogenolysis of the C-O bond. lookchem.com
Transfer HydrogenationIsopropanol, Ru or Rh catalystIsopropanol as H-donor and solvent, often with a baseAvoids use of high-pressure H₂ gas, can be highly selective. mdpi.comCatalyst can be expensive, may require higher temperatures.

Regioselective Introduction of Fluoro and Methoxy (B1213986) Substituents on the Phenyl Moiety

The synthesis of the key intermediate, the substituted phenyl ring, is critical and demands high regiocontrol. The ortho- and meta-directing effects of the fluoro and methoxy groups must be carefully considered.

Introducing a fluorine atom onto an aromatic ring with precise regioselectivity is a significant synthetic challenge. researchgate.net Direct fluorination is often aggressive and non-selective. More controlled methods are typically employed:

Electrophilic Fluorination: Starting with a pre-functionalized ring, such as an anisole (B1667542) derivative (methoxylated benzene), an electrophilic fluorinating agent can be used. Reagents like Selectfluor (F-TEDA-BF₄) can install a fluorine atom. The directing effect of the methoxy group (ortho-, para-directing) would need to be managed, possibly with the use of blocking groups, to achieve the desired meta-relationship to the side chain's attachment point. mdpi.com

Nucleophilic Aromatic Substitution (SₙAr): This approach involves replacing a good leaving group (like -NO₂ or another halogen) on an activated aromatic ring with a fluoride (B91410) ion (e.g., from KF or CsF). researchgate.net For example, a precursor like 1,2-dichloro-4-methoxybenzene could potentially undergo selective substitution.

Sandmeyer Reaction: A versatile method starts with a substituted aniline (B41778). For instance, an aminomethoxybenzene derivative could be diazotized and then treated with a fluoride source (e.g., HBF₄, the Balz-Schiemann reaction) to introduce the fluorine atom. The synthesis of 2-bromo-6-fluoro-3-methoxybenzenecyanide from 2-bromo-6-fluoro-3-methoxyaniline via a Sandmeyer reaction illustrates this principle. researchgate.net

The methoxy group is typically introduced via Williamson ether synthesis or related aryl etherification reactions.

Alkylation of a Phenol: A common route is the methylation of a corresponding fluorophenol precursor. A compound like 3-fluoro-6-hydroxytoluene could be deprotonated with a base (e.g., K₂CO₃, NaH) and then alkylated with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) to form the methoxy group.

Nucleophilic Aromatic Substitution (SₙAr): If the ring is sufficiently activated by electron-withdrawing groups, a leaving group (like a halogen) can be displaced by a methoxide (B1231860) nucleophile (e.g., NaOCH₃). For example, a difluoroaromatic precursor could potentially be selectively methoxylated. The synthesis of various fluoro- and methoxy-substituted chalcones often involves SₙAr reactions where a fluoride is displaced by methoxide under basic conditions. ebyu.edu.tracgpubs.org

Starting from a Methoxy Precursor: Often, the most efficient strategy is to begin with a commercially available methoxy-substituted starting material, such as p-anisidine (B42471) (4-methoxyaniline). researchgate.net From p-anisidine, functional group transformations (e.g., halogenation, diazotization) can be performed to build the desired substitution pattern.

Cross-Coupling Reactions for Assembling Substituted Aromatic Rings

The construction of the 3-fluoro-6-methoxyphenyl core, a key structural component of the target molecule, can be efficiently achieved through transition-metal catalyzed cross-coupling reactions. These reactions have become a cornerstone of organic synthesis for their reliability and functional group tolerance in forming carbon-carbon bonds. numberanalytics.com The general mechanism for palladium-catalyzed reactions involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

Several named reactions are applicable for this purpose, primarily differing in the organometallic coupling partner used. nih.gov The Suzuki-Miyaura coupling, which uses organoboron compounds, the Hiyama coupling, employing organosilicon reagents, and the Negishi reaction, with organozinc reagents, are prominent examples. numberanalytics.comnih.govnih.gov The choice of method often depends on the availability of starting materials, functional group compatibility, and reaction conditions. For instance, the Hiyama coupling is advantageous due to the low toxicity and stability of organosilanes. organic-chemistry.org Similarly, Suzuki-Miyaura reactions are widely used due to the stability and commercial availability of many boronic acids. numberanalytics.com

These methods allow for the convergent synthesis of highly substituted aromatic rings, such as the 3-fluoro-6-methoxyphenyl moiety, by coupling appropriate precursors. For example, a dihalobenzene derivative could be selectively coupled with a methoxy-containing organometallic reagent, or a fluorinated organometallic compound could be coupled with a methoxy-substituted aryl halide. The use of specific ligands on the metal catalyst, such as bulky phosphines or N-heterocyclic carbenes (NHCs), is critical for achieving high efficiency and selectivity. nih.govnih.gov

Table 1: Comparison of Common Cross-Coupling Reactions for Aryl Ring Assembly

Reaction Name Organometallic Reagent Typical Catalyst Key Advantages
Suzuki-Miyaura Coupling Organoboron (e.g., R-B(OH)₂) Palladium complex (e.g., Pd(PPh₃)₄) High stability of reagents, wide functional group tolerance. numberanalytics.com
Hiyama Coupling Organosilicon (e.g., R-Si(OR')₃) Palladium complex Low toxicity, stable reagents. nih.govorganic-chemistry.org
Negishi Coupling Organozinc (e.g., R-ZnX) Palladium or Nickel complex High reactivity and functional group tolerance. nih.gov
Stille Coupling Organotin (e.g., R-SnR'₃) Palladium complex Tolerant of many functional groups, but tin reagents are toxic. nih.gov

Stereoselective Synthesis of this compound and Related Chiral Alcohols

Creating the chiral secondary alcohol in this compound with a specific stereochemistry (either R or S) requires stereoselective synthetic methods. These approaches are broadly categorized into enzymatic and non-enzymatic catalytic processes.

Enzyme-Catalyzed Approaches to Chiral Fluorinated Aryl Alcohols

Biocatalysis offers a highly selective and sustainable route to chiral molecules. escholarship.org Enzymes, particularly ketoreductases (KREDs) and hydrolases, are widely used for the synthesis of enantiomerically pure alcohols. mdpi.comresearchgate.net

Ketoreductases catalyze the asymmetric reduction of a prochiral ketone precursor, such as 1-(3-fluoro-6-methoxyphenyl)propan-2-one, to a single enantiomer of the corresponding secondary alcohol. These enzymes utilize cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as the hydride source. rsc.org By selecting an appropriate KRED, which can be either (R)-selective or (S)-selective, either enantiomer of the target alcohol can be produced with typically high yields and excellent enantiomeric excess (>99% ee). rsc.org

Alternatively, a kinetic resolution approach using hydrolase enzymes like lipases can be employed. mdpi.com This method starts with a racemic mixture of this compound. The enzyme selectively catalyzes a reaction (e.g., esterification) on one of the enantiomers at a much faster rate than the other. This allows for the separation of the unreacted alcohol enantiomer from the newly formed ester, thereby resolving the racemate. mdpi.com Lipases are attractive biocatalysts due to their stability in non-aqueous media and broad substrate acceptance. mdpi.com

Asymmetric Transfer Hydrogenation and Chiral Catalysis for Propanol Derivatives

Asymmetric transfer hydrogenation (ATH) is a powerful non-enzymatic method for the enantioselective reduction of ketones to chiral alcohols. mdpi.com This technique uses a transition metal complex with a chiral ligand as the catalyst and a simple hydrogen donor molecule, most commonly 2-propanol or formic acid. mdpi.comresearchgate.net

The process is highly effective for converting aryl ketones into chiral benzylic alcohols. princeton.edu The mechanism typically involves the formation of a metal-hydride species from the catalyst and the hydrogen donor. The prochiral ketone (e.g., 1-(3-fluoro-6-methoxyphenyl)propan-2-one) coordinates to the chiral metal center, and the hydride is delivered to the carbonyl carbon in a stereocontrolled manner, dictated by the geometry of the chiral ligand. mdpi.com Ruthenium, rhodium, and iridium complexes are frequently used as catalysts. mdpi.commdpi.com For example, Noyori's pioneering work with Ru(II)-arene-diamine complexes established a highly efficient system for this transformation. mdpi.com

Table 2: Catalysts and Hydrogen Donors in Asymmetric Transfer Hydrogenation of Ketones

Metal Catalyst Common Chiral Ligands Hydrogen Donor Key Features
Ruthenium (Ru) TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) 2-Propanol, Formic Acid/Triethylamine (B128534) Highly efficient and widely used for aryl ketones. mdpi.comresearchgate.net
Rhodium (Rh) Chiral Diamines, Aminosulfides 2-Propanol, Formic Acid Effective for reducing α-chlorinated aromatic ketones. researchgate.net
Iridium (Ir) N-heterocyclic carbenes (NHCs), Bioxazolines 2-Propanol Excellent catalysts, often showing high activity. mdpi.com

Diastereoselective Synthetic Pathways

While this compound has only one chiral center, diastereoselective strategies become critical when synthesizing related molecules with multiple stereocenters, such as fluorinated diols or other polyols. nih.gov Diastereoselectivity refers to the preferential formation of one diastereomer over another. For instance, in the synthesis of a molecule like 1-(3-fluoro-6-methoxyphenyl)propane-1,2-diol, the reduction of a chiral α-hydroxy ketone precursor would require control over the formation of the second stereocenter.

This control can be achieved through either substrate control, where the existing stereocenter directs the approach of the reagent, or reagent control, where a chiral reagent or catalyst selectively creates the new stereocenter regardless of the substrate's inherent preference. The development of methods for the diastereodivergent synthesis of molecules containing fluoro- and trifluoromethyl-substituted stereocenters highlights the advanced strategies available to access all possible stereoisomers of complex fluorinated targets. nih.gov

Exploration of Sustainable and Efficient Synthetic Protocols

Modern synthetic chemistry emphasizes the development of "green" and efficient methodologies that reduce waste, energy consumption, and reaction times.

Microwave-Assisted Synthesis of Fluorinated Aryl Propanol Precursors

Microwave-assisted synthesis has emerged as a valuable tool for accelerating a wide range of organic reactions. Unlike conventional heating which relies on conduction, microwave irradiation transfers energy directly to polar molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.com This often results in dramatically reduced reaction times, improved yields, and cleaner reactions compared to traditional methods. mdpi.com

This technology can be applied to various steps in the synthesis of precursors for this compound. For example, the cross-coupling reactions to assemble the aromatic ring or the esterification of precursor carboxylic acids can be significantly expedited. mdpi.comorganic-chemistry.org The synthesis of heterocyclic precursors, which can be later modified to form the desired aryl propanol, has also been shown to be highly efficient under microwave conditions. organic-chemistry.org The ability to perform reactions in minutes rather than hours makes microwave-assisted synthesis a highly efficient and more sustainable protocol, particularly for library synthesis and process optimization. mdpi.commdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Heating Microwave-Assisted Synthesis Reference
1,3-Dipolar Cycloaddition 8 hours 4 hours mdpi.com
Esterification Several hours to days 30 minutes mdpi.com
Cyclic Iminoether Synthesis Long reaction times 5-30 minutes organic-chemistry.org

Solvent-Free or Green Chemistry Approaches in Propanol Synthesis

The synthesis of this compound through environmentally benign methodologies is an area of increasing interest, aligning with the principles of green chemistry. These approaches focus on reducing or eliminating the use of hazardous solvents, minimizing waste, and employing energy-efficient processes. Key strategies include solvent-free reactions, the use of alternative reaction media, and biocatalysis. While specific research on the green synthesis of this compound is limited, analogous transformations of structurally similar aromatic ketones provide a strong basis for the application of these methods.

The primary green approach to synthesizing this compound involves the reduction of its corresponding ketone precursor, 1-(3-fluoro-6-methoxyphenyl)ethan-1-one. Green methodologies for this reduction can be broadly categorized into microwave-assisted solvent-free reductions and biocatalytic reductions.

Microwave-Assisted Solvent-Free Reduction

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. cem.com For the reduction of aromatic ketones, a particularly effective and environmentally friendly method involves the use of sodium borohydride supported on a solid matrix, such as silica (B1680970) gel, under solvent-free conditions. sapub.orgmanuscriptsystem.com This technique eliminates the need for volatile and often hazardous organic solvents.

In a typical procedure, the aromatic ketone is mixed with sodium borohydride adsorbed onto silica gel. This mixture is then irradiated with microwaves for a short period. The solid support not only facilitates the reaction but also simplifies the purification process. The reaction's efficiency can be influenced by the steric hindrance of the carbonyl compound. sapub.org For instance, studies on various aldehydes and ketones have shown high conversions to the corresponding alcohols within minutes. sapub.orgmanuscriptsystem.com

Table 1: Microwave-Assisted Solvent-Free Reduction of Aromatic Ketones with NaBH₄/Silica Gel

Substrate Reaction Time (min) Power (W) Yield (%) Reference
Acetophenone 10 900 98 sapub.org
Benzophenone 10 900 82 sapub.org
2-Hexanone 10 900 ~95 sapub.org
4-Heptanone 10 900 ~95 sapub.org

This methodology is highly applicable to the synthesis of this compound from its ketone precursor. The presence of the fluoro and methoxy substituents on the aromatic ring is not expected to interfere with this type of reduction.

Biocatalytic Reduction

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical reductions. researchgate.net The use of whole cells of microorganisms (like yeast or bacteria) or isolated enzymes (like alcohol dehydrogenases) can afford chiral alcohols with high enantiomeric excess under mild reaction conditions, typically in aqueous media. nih.govnih.govnih.gov

Marine-derived fungi have also been identified as effective biocatalysts for the asymmetric reduction of a variety of aromatic ketones, yielding enantiomerically pure alcohols. nih.gov These biocatalytic systems can operate as either growing or resting cells, with resting cells often showing good recyclability. nih.gov

Table 2: Biocatalytic Reduction of Substituted Acetophenones

Substrate Biocatalyst Product Configuration Enantiomeric Excess (ee, %) Yield (%) Reference
Acetophenone Daucus carota (Tendersweet) (S) 86.4 85.0 researchgate.net
4'-Chloroacetophenone Daucus carota (S) >99 ~80 nih.gov
2-Hydroxyacetophenone Rhodococcus sp. R6 (RhADH) (R) >99 - nih.govnih.gov
Acetophenone Lactobacillus kefiri P2 (S) >99 98 researchgate.net

Advanced Reaction Chemistry and Derivatization of 1 3 Fluoro 6 Methoxyphenyl 2 Propanol

Transformations Involving the Secondary Alcohol Functional Group

The secondary alcohol moiety in 1-(3-fluoro-6-methoxyphenyl)-2-propanol is a primary site for chemical modification, allowing for oxidation, protection, and conversion to other functional groups for further synthetic elaboration.

Oxidation to the Corresponding Ketone: 1-(3-Fluoro-6-methoxyphenyl)propan-2-one

The oxidation of the secondary alcohol in this compound to its corresponding ketone, 1-(3-fluoro-6-methoxyphenyl)propan-2-one, is a fundamental transformation. This reaction can be achieved using a variety of modern oxidizing agents that are known for their efficiency and selectivity, particularly in avoiding over-oxidation. Common and effective reagents for this conversion include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and conditions for a Swern oxidation. wikipedia.orgorganic-chemistry.orgmsu.edulibretexts.orgyoutube.com

PCC is a milder chromium-based reagent that typically provides good yields of ketones from secondary alcohols without affecting other sensitive functional groups. The reaction is generally carried out in an inert solvent like dichloromethane (B109758) (DCM). organic-chemistry.orgnih.gov The Dess-Martin periodinane is another mild and highly selective reagent that allows for the oxidation to be performed under neutral conditions at room temperature, which is advantageous for substrates with acid- or base-labile groups. wikipedia.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine (B128534), is also a powerful method for this transformation, known for its high yields and compatibility with a wide range of functional groups. chemicalbook.com

Table 1: Common Reagents for the Oxidation of this compound

ReagentTypical SolventReaction ConditionsProduct
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room Temperature1-(3-Fluoro-6-methoxyphenyl)propan-2-one
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temperature1-(3-Fluoro-6-methoxyphenyl)propan-2-one
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Dichloromethane (DCM)-78 °C to Room Temperature1-(3-Fluoro-6-methoxyphenyl)propan-2-one

Esterification and Etherification for Protecting Group Chemistry and Analog Preparation

The hydroxyl group of this compound can be readily converted into esters and ethers. These reactions are crucial for both protecting the alcohol functionality during subsequent synthetic steps and for the preparation of novel analogs with potentially different biological or material properties. fiveable.me

Esterification is commonly achieved by reacting the alcohol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. nih.gov Pyridine not only catalyzes the reaction but also scavenges the hydrochloric acid byproduct. For instance, treatment with acetyl chloride in pyridine would yield 1-(3-fluoro-6-methoxyphenyl)propan-2-yl acetate.

Etherification can be carried out under various conditions, with the Williamson ether synthesis being a classic and versatile method. libretexts.org This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide, like methyl iodide, results in the formation of the corresponding ether, for example, 1-(3-fluoro-6-methoxyphenyl)-2-methoxypropane.

Table 2: Representative Esterification and Etherification Reactions

Reaction TypeReagentsBase/CatalystProduct
EsterificationAcetyl ChloridePyridine1-(3-Fluoro-6-methoxyphenyl)propan-2-yl acetate
EtherificationMethyl IodideSodium Hydride (NaH)1-(3-Fluoro-6-methoxyphenyl)-2-methoxypropane

Conversion to Halogenated Derivatives and Subsequent Nucleophilic Displacement Reactions

The secondary alcohol can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl₂) is a common method to convert secondary alcohols into the corresponding alkyl chlorides, in this case, 2-chloro-1-(3-fluoro-6-methoxyphenyl)propane. libretexts.orgorganic-chemistry.org This transformation typically proceeds with inversion of stereochemistry if the alcohol is chiral.

Once the halogenated derivative is formed, it becomes susceptible to attack by a wide range of nucleophiles. This opens up a pathway to introduce various functional groups at the 2-position of the propane (B168953) chain. For example, reaction with sodium azide (B81097) would yield 2-azido-1-(3-fluoro-6-methoxyphenyl)propane, while reaction with cyanide would introduce a nitrile group. These subsequent nucleophilic substitution reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone (B3395972), to facilitate the Sₙ2 mechanism. vedantu.comyoutube.comchemguide.co.uk

Reactivity of the 3-Fluoro-6-methoxyphenyl Aromatic System

The aromatic ring of this compound, with its fluorine and methoxy (B1213986) substituents, exhibits specific reactivity patterns in both electrophilic aromatic substitution and modern cross-coupling reactions.

Further Electrophilic Aromatic Substitution Patterns and Regioselectivity

In the 3-fluoro-6-methoxyphenyl system, the positions ortho and para to the strongly activating methoxy group are positions 5 and 2, respectively. The positions ortho and para to the fluorine are positions 2 and 4. The directing effects of both substituents reinforce substitution at position 2. However, this position is sterically hindered. The other activated positions are 4 (para to fluorine) and 5 (ortho to methoxy). Therefore, electrophilic substitution is expected to occur primarily at positions 4 and 5, with the exact ratio depending on the nature of the electrophile and the reaction conditions. For example, nitration with nitric acid and sulfuric acid would likely yield a mixture of 4-nitro- and 5-nitro- substituted products. chemspider.com Halogenation, such as bromination with Br₂ and a Lewis acid catalyst, would follow a similar pattern. wikipedia.org

Modification via Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Sonogashira Coupling)

To introduce new functional groups onto the aromatic ring with high regioselectivity, palladium-catalyzed cross-coupling reactions are invaluable tools. These reactions typically require the presence of a halide or triflate on the aromatic ring. If we consider a derivative such as 1-(2-bromo-5-fluoro-4-methoxyphenyl)-2-propanol, this substrate can undergo various coupling reactions.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org By reacting the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), a variety of aniline (B41778) derivatives can be synthesized. organic-chemistry.org A strong base, such as sodium tert-butoxide (NaOtBu), is also required.

The Sonogashira coupling enables the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne. Using a palladium catalyst, often in conjunction with a copper(I) co-catalyst, the aryl bromide can be coupled with various alkynes to introduce an alkynyl substituent onto the aromatic ring. This reaction is typically carried out in the presence of an amine base, such as triethylamine or diisopropylamine.

Table 3: Palladium-Catalyzed Coupling Reactions on a Brominated Derivative

Reaction TypeCoupling PartnerCatalyst SystemProduct Type
Buchwald-Hartwig AminationPrimary/Secondary AminePd catalyst, Phosphine ligand, Base (e.g., NaOtBu)Aryl Amine
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) co-catalyst, Amine baseAryl Alkyne

Integration of this compound into Complex Molecular Architectures

The chemical scaffold of this compound, featuring an activated aromatic ring and a reactive secondary alcohol, presents significant opportunities for its incorporation into more complex molecular frameworks. The strategic positioning of the fluoro and methoxy substituents on the phenyl ring, combined with the three-carbon propanol (B110389) chain, allows for its participation in a variety of intramolecular and intermolecular bond-forming reactions. These transformations are pivotal for constructing polycyclic and heterocyclic systems, which are core structures in many pharmaceutical and materials science applications.

Formation of Polycyclic or Heterocyclic Ring Systems

The structure of this compound is well-suited for intramolecular cyclization reactions to form fused ring systems. The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, while the propanol side chain can be converted into a suitable electrophilic partner.

One of the most direct pathways is an acid-catalyzed intramolecular electrophilic substitution, also known as a dehydrative cyclization. organic-chemistry.orgnih.gov In this type of reaction, treatment with a strong acid would protonate the secondary hydroxyl group, which then departs as a water molecule to generate a secondary carbocation. The electron-rich aromatic ring can then attack this carbocation to forge a new carbon-carbon bond, leading to the formation of a six-membered ring. Given the substitution pattern, this reaction would likely yield a substituted chromane (B1220400) derivative. The regioselectivity of the cyclization would be directed by the activating methoxy group.

Another potential route involves the functionalization of the alcohol. For instance, conversion of the alcohol to a better leaving group (e.g., a tosylate or mesylate) would facilitate an intramolecular Friedel-Crafts alkylation under Lewis acid catalysis. Alternatively, oxidation of the secondary alcohol to the corresponding ketone, 1-(3-fluoro-6-methoxyphenyl)-2-propanone, opens up further possibilities for cyclization strategies, such as the Fischer indole (B1671886) synthesis if reacted with a substituted hydrazine, or other condensation-based cyclizations.

While direct experimental data for this compound is not prevalent, the cyclization of analogous aryl alcohol and propargyl alcohol systems is well-documented, providing strong precedent for these proposed transformations. organic-chemistry.orgrsc.org For example, the reductive cyclization of o-nitrophenyl propargyl alcohols is a known method for synthesizing quinolines. organic-chemistry.org This suggests that if the propanol moiety were modified or if the aromatic ring carried different functional groups, various heterocyclic cores could be accessed.

Potential Cyclization Reaction Required Transformation Key Reagents/Conditions Potential Product Core Analogous Reaction Reference
Dehydrative CyclizationDirect use of alcoholStrong Brønsted Acid (e.g., H₂SO₄, PPA)Chromane organic-chemistry.orgnih.govresearchgate.net
Intramolecular Friedel-CraftsAlcohol to good leaving group1. TsCl, Pyridine; 2. Lewis Acid (e.g., AlCl₃)ChromaneGeneral Principle
Fischer Indole SynthesisAlcohol oxidation to ketone1. Oxidant (e.g., PCC); 2. Phenylhydrazine, AcidIndoleGeneral Principle
Reductive Cyclization AnalogyModification of aromatic ring and side chainFe/HCl, Zn/AcOH, or SnCl₂/HClQuinoline organic-chemistry.org

Multi-component Condensation Reactions Utilizing the Propanol Moiety

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex products, minimizing waste and operational steps. researchgate.netnih.gov The propanol moiety of this compound can be leveraged in MCRs, primarily through its in situ oxidation to the corresponding ketone, 1-(3-fluoro-6-methoxyphenyl)-2-propanone. This ketone can then serve as the crucial carbonyl component in several classic MCRs.

Catalytic systems that couple aerobic alcohol oxidation with a subsequent condensation cascade are particularly relevant. researchgate.net For instance, a palladium-catalyzed aerobic dehydrogenation of the propanol could generate the ketone in situ, which could then participate in a Biginelli or Hantzsch-type reaction to form dihydropyrimidinones or dihydropyridines, respectively. researchgate.netwikipedia.org

Biginelli Reaction: This reaction typically involves the acid-catalyzed condensation of an aldehyde or ketone, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org The use of the ketone derived from our target compound would lead to the formation of a tetrasubstituted dihydropyrimidinone, a scaffold known for its diverse pharmacological activities. redalyc.orgarkat-usa.org

Passerini and Ugi Reactions: These isocyanide-based MCRs are powerful tools for generating peptide-like structures and highly functionalized molecules. nih.govnih.govwikipedia.org

The Passerini three-component reaction combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org

The Ugi four-component reaction extends this by including a primary amine, yielding an α-acylamino amide. nih.govmdpi.com

The ketone, 1-(3-fluoro-6-methoxyphenyl)-2-propanone, could serve as the carbonyl input for these reactions, allowing for the rapid assembly of complex molecules incorporating the fluorinated methoxyphenyl moiety. The diversity of commercially available carboxylic acids, amines, and isocyanides would enable the creation of large chemical libraries for screening purposes. nih.gov While some Passerini-type reactions can utilize alcohols directly, the pathway involving in situ oxidation to the more reactive ketone is often more efficient. organic-chemistry.org

Multi-Component Reaction Role of Propanol Moiety Key Reactants Resulting Heterocyclic/Core Scaffold Analogous Reaction Reference
Biginelli ReactionIn situ oxidation to ketoneβ-ketoester, Urea/ThioureaDihydropyrimidinone wikipedia.orgorganic-chemistry.orgredalyc.org
Hantzsch SynthesisIn situ oxidation to ketone2x β-ketoester, AmmoniaDihydropyridineGeneral Principle
Passerini ReactionIn situ oxidation to ketoneCarboxylic Acid, Isocyanideα-Acyloxy Amide wikipedia.orgorganic-chemistry.orgmdpi.com
Ugi ReactionIn situ oxidation to ketoneAmine, Carboxylic Acid, Isocyanideα-Acylamino Amide nih.govnih.govmdpi.com

Theoretical and Computational Investigations of 1 3 Fluoro 6 Methoxyphenyl 2 Propanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

No published studies were found that specifically detail the use of Density Functional Theory (DFT) to determine the ground state geometry and energetics of 1-(3-Fluoro-6-methoxyphenyl)-2-propanol. Such calculations would typically involve optimizing the molecule's structure to find the lowest energy conformation and calculating key electronic properties.

Computational Prediction of Reaction Pathways and Transition States

There is no available research on the computational prediction of reaction pathways and transition states for this compound. This type of investigation would be essential for understanding its reactivity and potential for use in chemical synthesis.

Conformational Analysis and Stereochemical Relationships

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

A conformational analysis of this compound using molecular mechanics or molecular dynamics simulations has not been reported in the scientific literature. These studies would be crucial for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.

Computational Prediction of Enantiomeric Excess in Asymmetric Syntheses

No computational studies predicting the enantiomeric excess in the asymmetric synthesis of this compound are currently available. This information would be highly valuable for the development of stereoselective synthetic routes.

Computational Spectroscopy for Structural Characterization and Validation

There are no published data on the use of computational spectroscopy to predict the NMR, IR, or other spectral properties of this compound. These theoretical spectra, when compared with experimental data, are invaluable for confirming the structure of a compound.

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

No published data containing the theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound were found. Such studies would typically involve the calculation of the magnetic shielding tensors for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) method, followed by referencing to a standard compound like Tetramethylsilane (TMS) to obtain the chemical shifts.

Infrared (IR) and Raman Spectroscopic Data Computation

Similarly, a search for computationally derived IR and Raman spectroscopic data for this compound did not yield any specific results. A computational vibrational analysis would involve calculating the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. This analysis helps in the assignment of vibrational modes observed in experimental spectra.

Applications in Advanced Organic Synthesis As a Chemical Intermediate

Building Block for Novel Fluorinated Aromatic Compounds with Diverse Functional Groups

The core of 1-(3-Fluoro-6-methoxyphenyl)-2-propanol is a substituted benzene (B151609) ring, which serves as a foundational scaffold for the synthesis of new fluorinated aromatic compounds. The existing fluoro and methoxy (B1213986) substituents direct further electrophilic aromatic substitution reactions, and the propanol (B110389) side chain can be modified or used to introduce other functionalities.

The hydroxyl group of the propanol side chain can be oxidized to a ketone, 1-(3-fluoro-6-methoxyphenyl)propan-2-one . This ketone can then serve as a key precursor for various transformations. For instance, it can undergo alpha-halogenation or be used in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones—compounds known for their biological activities. acgpubs.org The resulting α,β-unsaturated ketone system in the chalcone (B49325) provides a site for further functionalization through Michael additions or cycloadditions.

The aromatic ring itself, activated by the methoxy group, could potentially undergo further electrophilic substitution, although the steric hindrance from the adjacent propanol group might influence the regioselectivity of such reactions.

Table 1: Potential Transformations of the Propanol Side Chain

Starting Material Reagents and Conditions Product Potential Further Reactions
This compound PCC, CH₂Cl₂ 1-(3-Fluoro-6-methoxyphenyl)propan-2-one Aldol condensation, Wittig reaction, Baeyer-Villiger oxidation
This compound SOCl₂, Pyridine (B92270) 2-Chloro-1-(3-fluoro-6-methoxyphenyl)propane Nucleophilic substitution, Elimination
This compound MsCl, Et₃N 1-(3-Fluoro-6-methoxyphenyl)propan-2-yl mesylate Nucleophilic substitution (e.g., with azides, cyanides)

Precursor for the Synthesis of Complex Organic Scaffolds Bearing Fluorinated Phenolic Ethers

The methoxy group on the aromatic ring is a key feature that can be leveraged. Demethylation of the methoxy group, typically using strong acids like HBr or Lewis acids such as BBr₃, would yield the corresponding phenol, 4-fluoro-2-(2-hydroxypropyl)phenol . This phenolic hydroxyl group opens up a new avenue for constructing complex scaffolds through etherification reactions.

For example, Williamson ether synthesis with various alkyl halides can introduce a wide range of substituents, leading to a library of fluorinated phenolic ethers. These ethers are important structural motifs in many biologically active molecules. Furthermore, the phenolic group can participate in other reactions such as O-acylation, or be used in multi-component reactions to build more complex heterocyclic systems. The synthesis of fluorinated ethers and polyethers often involves the reaction of a phenoxide with a fluorinated aromatic compound, highlighting the utility of the phenolic derivative. nih.gov

Role in the Construction of Chiral Molecules with Defined Stereochemistry

The secondary alcohol in This compound creates a chiral center. If the compound is synthesized or resolved into its individual enantiomers, (R)-1-(3-fluoro-6-methoxyphenyl)-2-propanol and (S)-1-(3-fluoro-6-methoxyphenyl)-2-propanol, it can be used as a chiral building block in asymmetric synthesis.

Chiral alcohols are fundamental in the synthesis of enantiomerically pure pharmaceuticals. The stereochemistry of the alcohol can direct subsequent reactions, allowing for the stereoselective formation of new chiral centers. For instance, the hydroxyl group can be used to direct catalytic hydrogenations or epoxidations of a nearby double bond, a strategy commonly employed in asymmetric synthesis.

Moreover, the enantiomerically pure alcohol can be used in diastereoselective reactions. By reacting the chiral alcohol with a racemic mixture of another chiral reagent, two diastereomers can be formed, which can then be separated. The auxiliary chiral center from the propanol can then be removed or modified. The stereoselective reduction of a ketone precursor is a common method to obtain such chiral alcohols, often employing biocatalysts like yeast or enzymes to achieve high enantiomeric excess. acgpubs.org The development of methods for the stereoselective synthesis of fluoroalkanes is an active area of research, underscoring the importance of chiral fluorinated building blocks. nih.gov

Table 2: Examples of Chiral Derivatives and Their Synthetic Potential

Chiral Starting Material Reaction Type Potential Product Importance
(R)- or (S)-1-(3-Fluoro-6-methoxyphenyl)-2-propanol Mitsunobu Reaction Inverted or retained stereoisomer with new functional group Access to enantiomerically pure amines, azides, etc.
(R)- or (S)-1-(3-Fluoro-6-methoxyphenyl)-2-propanol Esterification with a chiral acid Diastereomeric esters Resolution of other chiral molecules
(R)- or (S)-1-(3-Fluoro-6-methoxyphenyl)-2-propanol Oxidation and subsequent asymmetric reduction Diastereomerically enriched alcohols Control over multiple stereocenters

Q & A

Q. What are the common synthetic routes for 1-(3-Fluoro-6-methoxyphenyl)-2-propanol, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution on pre-functionalized aromatic rings. For example, introducing the fluorine and methoxy groups via electrophilic aromatic substitution using fluorinating agents (e.g., Selectfluor) and methoxylation reagents (e.g., CH₃O⁻/Cu(I)), followed by propanol chain attachment. Reaction conditions such as anhydrous solvents (e.g., THF, DMF) and controlled temperatures (0–60°C) are critical to avoid side reactions like demethylation or over-fluorination . Catalysts like Lewis acids (AlCl₃) enhance regioselectivity in aromatic substitutions .

Q. How do the fluorine and methoxy substituents influence the compound’s physicochemical properties?

  • Methodological Answer : The 3-fluoro group increases electronegativity, enhancing hydrogen-bonding potential and metabolic stability, while the 6-methoxy group contributes steric bulk and electron-donating effects, altering solubility and reactivity. Computational studies (e.g., DFT calculations) predict logP values and pKa shifts due to these substituents. Experimental validation via HPLC (C18 columns, acetonitrile/water mobile phases) confirms polarity changes .

Q. What spectroscopic techniques are recommended for structural elucidation?

  • Methodological Answer :
  • NMR : ¹⁹F NMR identifies fluorine environments (δ -110 to -120 ppm for aryl-F), while ¹H NMR distinguishes methoxy (~δ 3.8 ppm) and propanol protons.
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 213.089).
  • IR : Stretching frequencies for -OH (~3300 cm⁻¹) and C-F (~1200 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer : Chiral resolution via HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or asymmetric catalysis using chiral ligands (e.g., BINAP-Ru complexes) achieves >99% enantiomeric excess. Kinetic resolution during propanol chain formation is monitored via polarimetry or chiral GC .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding to enzymes like cytochrome P450 or kinases. The fluorophenyl group engages in π-π stacking with hydrophobic pockets, while the hydroxyl group forms hydrogen bonds with catalytic residues. Free energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, serum concentrations). Standardize protocols:
  • Use isogenic cell lines to control genetic variability.
  • Validate cytotoxicity via MTT assays with ≥3 replicates.
  • Cross-reference with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .

Q. What are the key considerations for designing derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Substituent Effects : Replace methoxy with bulkier groups (e.g., -OCH₂CF₃) to improve membrane permeability.
  • Propanol Chain Modifications : Introduce branching (e.g., 2-propanol → 2-butanol) to alter stereoelectronic profiles.
  • SAR Studies : Use Hammett plots to correlate substituent σ values with IC₅₀ trends in enzyme inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.